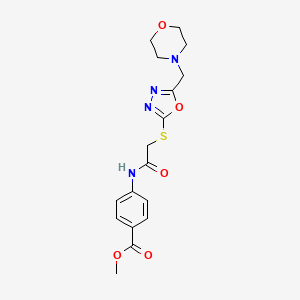

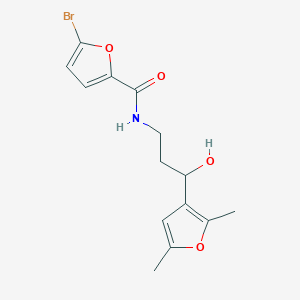

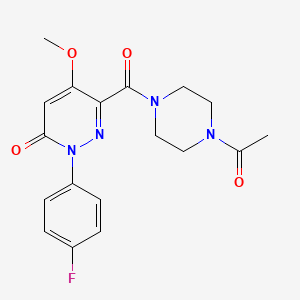

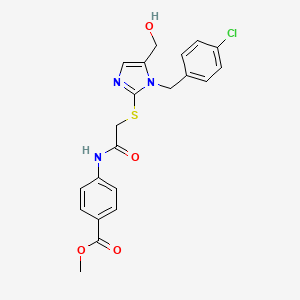

![molecular formula C12H13NO2S B2524778 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-78-2](/img/structure/B2524778.png)

4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a chemical compound with the empirical formula C7H5NO2S . It is a derivative of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid .

Synthesis Analysis

The synthesis of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivatives involves the use of 2-thiophene formaldehyde and diazomethane ethyl ester as raw materials . Alternatively, 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid can be used as a starting material and reacted with ethanol to produce 4H-thieno[3,2-b]pyrrole-5-carboxylic acid . A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized . The carboxy group of these compounds was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol .Chemical Reactions Analysis

The reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate gave ethyl 5-[2-(4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)hydrazine-1-carbonyl]pyridine-2-carboxylate . The oxidation of hydrazide with lead tetraacetate afforded diazene .Applications De Recherche Scientifique

- Thieno[3,2-b]pyrrole-5-carboxamides (such as compound 1) exhibit broad-spectrum antiviral activity, including inhibition of alphaviruses like chikungunya virus .

- Some carboxamides have been reported to inhibit neurotropic alphaviruses and lysine-specific demethylases, which regulate histone methylation. These properties open prospects for their use in oncology .

- Thieno[3,2-b]pyrroles without a carboxamide functionality act as allosteric inhibitors of hepatitis C virus NS5B polymerase .

- Functionalized 1,2-diacyl hydrazine derivatives derived from this compound were tested for antitubercular activity. Compound 7c showed moderate antitubercular effects .

- The 4H-thieno[3,2-b]pyrrole derivatives have been explored as a scaffold for potent lead compounds in colon cancer treatment .

- Conjugated copolymers based on (5-hexyltridecyl)-4H-thieno[3,2-b]pyrrole-4,6(5H)-dione (ttTPD) acceptor units have been synthesized for photovoltaic applications .

- Thienopyrrole derivatives inhibit KDM1A and LSD1 demethylases, which regulate DNA methylation. This discovery has implications for oncology research .

Antiviral Activity

Hepatitis C Virus Inhibition

Antitubercular Activity

Colon Cancer Treatment

Photovoltaic Polymers

DNA Methylation Regulation

Mécanisme D'action

Target of Action

The primary targets of 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are the RNA-dependent RNA polymerase of the hepatitis C virus , and the KDM1A and LSD1 demethylases . These targets play crucial roles in viral replication and gene transcription regulation, respectively .

Mode of Action

4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid interacts with its targets by inhibiting their functions . It acts as an allosteric inhibitor for the RNA-dependent RNA polymerase of the hepatitis C virus . It also inhibits the KDM1A and LSD1 demethylases, which regulate DNA methylation .

Biochemical Pathways

The inhibition of the RNA-dependent RNA polymerase affects the replication of the hepatitis C virus . On the other hand, the inhibition of KDM1A and LSD1 demethylases disrupts the balance of N-methylation in histones, a key factor in the regulation of gene transcription .

Result of Action

The molecular and cellular effects of 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid’s action include the potential reduction of hepatitis C virus replication and the disruption of gene transcription regulation . These effects could potentially lead to antiviral and anticancer therapeutic benefits .

Orientations Futures

The future directions for the study of 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its derivatives could involve further exploration of their potential applications in medicinal chemistry, particularly in the field of oncology . Additionally, the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties could be a promising area of research .

Propriétés

IUPAC Name |

4-cyclopentylthieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c14-12(15)10-7-11-9(5-6-16-11)13(10)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOXFYKGWYFYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(C=C2C(=O)O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2524695.png)

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)

![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)

![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)